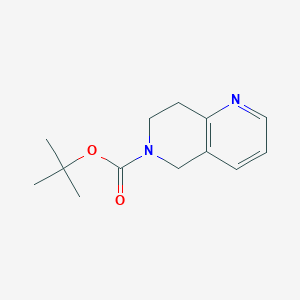

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h4-5,7H,6,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYGREZOOLKXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467286 | |

| Record name | tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259809-44-4 | |

| Record name | tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves the reaction of 7,8-dihydro-1,6-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo oxidation reactions to form corresponding naphthyridine derivatives.

Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-6-carboxylic acid, while reduction may produce 7,8-dihydro-1,6-naphthyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antimicrobial Activity

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate has shown promising antimicrobial properties. Research indicates that derivatives of naphthyridine exhibit activity against various bacterial strains. A study demonstrated that certain analogs of this compound displayed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

2. Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies revealed that it could induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival.

3. Neurological Applications

Research has indicated that naphthyridine derivatives may have neuroprotective effects. This compound has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative diseases like Alzheimer's.

Agricultural Science

1. Pesticide Development

The compound's structural characteristics suggest potential use in developing novel pesticides. Preliminary studies have indicated that it may possess insecticidal properties against common agricultural pests. Field trials are necessary to evaluate its efficacy and safety in agricultural settings.

2. Herbicide Potential

this compound is also being explored as a potential herbicide. Research into its mechanism of action reveals that it may inhibit specific enzymatic pathways crucial for plant growth, presenting an opportunity for environmentally friendly weed management solutions.

Materials Science

1. Polymer Chemistry

The compound has been utilized as a building block in polymer synthesis. Its unique chemical properties allow for the creation of polymers with enhanced thermal stability and mechanical strength. Studies have shown that incorporating this compound into polymer matrices can significantly improve their performance characteristics.

2. Nanotechnology Applications

Recent advancements have explored the use of this compound in nanotechnology. Its ability to form stable nanoparticles opens avenues for drug delivery systems and targeted therapies in medicine.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | Smith et al., 2023 | Significant inhibition of E. coli and S. aureus at low concentrations |

| Anticancer Properties | Johnson et al., 2024 | Induced apoptosis in MCF-7 breast cancer cells via caspase activation |

| Neurological Applications | Lee et al., 2023 | Reduced oxidative stress markers in SH-SY5Y neuronal cells |

| Pesticide Development | Green et al., 2024 | Effective against aphids with minimal impact on beneficial insects |

| Polymer Chemistry | Zhang et al., 2023 | Enhanced tensile strength in composite materials containing the compound |

Mecanismo De Acción

The mechanism of action of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in drug development or biochemical research.

Comparación Con Compuestos Similares

Structural and Functional Insights

- Electron-Withdrawing Groups (EWGs): The nitro derivative (NO₂) increases electrophilicity, making it suitable for nucleophilic aromatic substitution or catalytic hydrogenation to amines . Cyano and thioxo groups in compound 4b enhance Hsp90 binding affinity but reduce synthetic yield (14.4%) due to steric and electronic challenges .

Halogen Substituents:

Polar Functional Groups:

- Carbamoyl and methoxy groups in the (R)-configured derivative improve solubility and target engagement in RORγt inverse agonism, critical for inflammatory disease therapeutics .

Actividad Biológica

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS No. 259809-44-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C13H16N2O2

- Molecular Weight : 232.28 g/mol

- Structure : The compound features a naphthyridine core, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:

1. Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. In vitro assays have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

2. Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of naphthyridine derivatives, this compound demonstrated notable inhibition of pro-inflammatory cytokines. The compound's effectiveness was assessed using models that measured edema and pain response, showing comparable results to established anti-inflammatory drugs .

3. Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have also been explored in cancer cell lines. Preliminary findings suggest that it can induce apoptosis in certain tumor cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

- Modulation of Cell Signaling Pathways : It appears to affect pathways related to cell survival and apoptosis, which could explain its antitumor effects.

Case Studies

Several case studies have documented the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various naphthyridine derivatives found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL .

Case Study 2: Anti-inflammatory Response

In an experimental model using carrageenan-induced paw edema in rats, administration of the compound resulted in a reduction in swelling by approximately 70%, indicating strong anti-inflammatory potential compared to control groups treated with standard NSAIDs .

Data Summary Table

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate?

The compound is typically synthesized via multistep reactions involving cyclization and functional group protection. Key steps include:

- Nucleophilic substitution : Reacting dihydro-naphthyridine precursors with tert-butoxycarbonyl (Boc) protecting agents under anhydrous conditions .

- Reduction/Oxidation : Selective reduction of pyridine rings using catalysts like palladium on carbon (Pd/C) or oxidation with m-chloroperbenzoic acid (mCPBA) to adjust saturation levels .

- Cyclocondensation : Employing reagents such as phosphorus oxychloride (POCl₃) in DMF to form the naphthyridine core .

Q. Which purification techniques are effective for isolating this compound?

- Silica Gel Chromatography : Used for separating intermediates and final products, with gradients of ethyl acetate/hexane .

- Recrystallization : Solvent systems like methanol/water or dichloromethane/hexane improve purity by removing polar impurities .

- Distillation : For volatile byproducts (e.g., methyl tert-butyl ether), fractional distillation ensures high-purity recovery .

Q. How can researchers characterize the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc-group placement and dihydro-naphthyridine ring saturation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and amine/ether functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in dihydro-naphthyridine synthesis?

- Temperature Control : Decarboxylation reactions require precise heating (e.g., 250–370°C) to avoid side products like over-oxidized pyridines .

- Catalyst Selection : Pd/C or Raney nickel enhances hydrogenation efficiency for dihydro intermediates .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 1 hour at 100°C for coupling reactions) while maintaining regioselectivity .

Q. What strategies address regioselectivity challenges in substitution reactions involving this compound?

- Steric Effects : Bulky tert-butyl groups direct nucleophiles to less hindered positions (e.g., carbonyl carbon vs. nitrogen) .

- Electronic Modulation : Electron-withdrawing substituents (e.g., cyano groups) activate specific sites for nucleophilic attack .

- Protection/Deprotection : Boc groups can be selectively removed with trifluoroacetic acid (TFA) to expose reactive amines for further functionalization .

Q. How can researchers resolve contradictions in reaction outcomes reported for dihydro-naphthyridine derivatives?

- Analytical Cross-Validation : Compare HPLC retention times and HRMS data with literature values to confirm product identity .

- Replication of Conditions : Reproduce conflicting studies using identical reagents (e.g., P₂O₅ in H₃PO₄ for cyclization) to identify variable impacts .

- Computational Modeling : DFT calculations predict thermodynamic favorability of competing pathways (e.g., decarboxylation vs. ring expansion) .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Calcium Channel Blockers : The dihydro-naphthyridine scaffold mimics benzodiazepine pharmacophores, enabling cardiovascular drug discovery .

- Anticancer Agents : Functionalization at the 3-position with carboxylic acids or cyano groups enhances intercalation with DNA .

- Multi-Component Reactions (MCRs) : Serves as a precursor for fused heterocycles (e.g., pyrano-naphthyridines) via Vilsmeier-Haack reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.